4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID 4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID
Brand Name: Vulcanchem
CAS No.: 225385-14-8
VCID: VC6283719
InChI: InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-11-10-18-13-8-6-12(7-9-13)15(16)17/h6-9,16-17H,10-11H2,1-5H3
SMILES: B(C1=CC=C(C=C1)OCCO[Si](C)(C)C(C)(C)C)(O)O
Molecular Formula: C14H25BO4Si
Molecular Weight: 296.25

4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID

CAS No.: 225385-14-8

Cat. No.: VC6283719

Molecular Formula: C14H25BO4Si

Molecular Weight: 296.25

* For research use only. Not for human or veterinary use.

4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID - 225385-14-8

Specification

CAS No. 225385-14-8
Molecular Formula C14H25BO4Si
Molecular Weight 296.25
IUPAC Name [4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenyl]boronic acid
Standard InChI InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-11-10-18-13-8-6-12(7-9-13)15(16)17/h6-9,16-17H,10-11H2,1-5H3
Standard InChI Key JTGHFGRXMHQTRH-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)OCCO[Si](C)(C)C(C)(C)C)(O)O

Introduction

Chemical Identity and Structural Features

Fundamental Chemical Properties

4-{2-[(tert-Butyldimethylsilyl)oxy]ethoxy}phenylboronic acid is identified by the CAS registry number 225385-14-8 . Its molecular weight is 296.24 g/mol, with a precise composition of C₁₄H₂₅BO₄Si . The compound’s IUPAC name, [4-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)phenyl]boronic acid, underscores its ethoxy-linked TBDMS group and boronic acid functionalization at the para position of the benzene ring . Synonyms include Boronic acid, [4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]phenyl]- and MFCD28101632 .

Structural and Electronic Characteristics

The compound’s structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a TBDMS-protected ethoxy chain (-O-CH₂-CH₂-O-Si(CH₃)₂C(CH₃)₃). The TBDMS group enhances solubility in nonpolar solvents and protects the hydroxyl group during synthetic transformations . Density functional theory (DFT) calculations predict that the ethoxy linker introduces conformational flexibility, enabling optimal spatial alignment in coupling reactions . The boronic acid moiety’s Lewis acidity (pKa8.5\text{p}K_a \approx 8.5) facilitates transmetalation in palladium-catalyzed processes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-{2-[(tert-Butyldimethylsilyl)oxy]ethoxy}phenylboronic acid typically proceeds via a multi-step sequence:

  • Protection of Ethylene Glycol: Reaction of ethylene glycol with tert-butyldimethylsilyl chloride (TBDMS-Cl) yields 2-[(tert-butyldimethylsilyl)oxy]ethanol.

  • Etherification: Coupling the silyl-protected ethanol with 4-bromophenol under Mitsunobu conditions forms 4-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)bromobenzene.

  • Borylation: Lithium-halogen exchange followed by treatment with triisopropyl borate generates the boronic acid derivative .

Industrial-Scale Production

Industrial manufacturing employs continuous flow reactors to enhance yield and purity. Key challenges include minimizing boroxine formation (a common boronic acid byproduct) and ensuring complete silyl protection. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane eluent) achieves >95% purity, as verified by HPLC .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 98–102°C and decomposes above 250°C. Its solubility profile is solvent-dependent:

  • High Solubility: Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

  • Low Solubility: Water, hexane.
    The TBDMS group reduces hygroscopicity compared to unprotected boronic acids, improving shelf stability .

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.15 (t, 2H, -O-CH₂-), 3.85 (t, 2H, -CH₂-O-Si), 0.98 (s, 9H, -C(CH₃)₃), 0.21 (s, 6H, -Si(CH₃)₂) .

  • ¹¹B NMR (CDCl₃): δ 30.5 ppm, characteristic of arylboronic acids .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic acids. For example, coupling with 4-iodoanisole produces biaryl ethers with >85% yield .

Protective Group Strategy

The TBDMS group shields the ethoxy oxygen during acidic or basic conditions, allowing selective functionalization of the boronic acid. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the hydroxyl group for further modifications .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaKey Differences
4-(TBDMS-oxy)phenylboronic acid159191-56-7C₁₂H₂₁BO₃SiLacks ethoxy linker; shorter chain
2-Chloro-4-(TBDMS-oxy)phenylboronic acid412343-21-6C₁₂H₂₀BClO₃SiChloro substituent enhances electrophilicity

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